An In-Depth Technical Guide to 3-Chloro-4-(cyclopropylmethoxy)aniline (CAS No. 70338-96-4): Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-Chloro-4-(cyclopropylmethoxy)aniline (CAS No. 70338-96-4): Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: 3-Chloro-4-(cyclopropylmethoxy)aniline is a substituted aromatic amine of significant interest to the pharmaceutical and life sciences industries. Its unique structural features, combining a chlorinated aniline core with a cyclopropylmethoxy ether, make it a valuable and versatile intermediate for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its chemical properties, details robust synthetic methodologies, explores its primary applications in drug development—particularly as a key building block for targeted cancer therapies—and outlines critical safety and handling protocols. The information presented is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development programs.
Introduction and Strategic Importance
3-Chloro-4-(cyclopropylmethoxy)aniline, registered under CAS number 70338-96-4, is a fine chemical intermediate belonging to the substituted aniline class. The aniline scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] The specific substitution pattern of this molecule—a chlorine atom at the 3-position and a cyclopropylmethoxy group at the 4-position—is not arbitrary. This arrangement is strategically designed to serve as a key fragment in the synthesis of highly specific enzyme inhibitors.
The chlorine atom can induce favorable electronic effects and participate in halogen bonding, while the cyclopropylmethoxy group provides a non-planar, lipophilic moiety that can probe hydrophobic pockets within a biological target, often enhancing binding affinity and metabolic stability. Its most prominent application is as a precursor for the "hinge-binding" anilinoquinazoline core of several potent tyrosine kinase inhibitors (TKIs), which are critical in modern oncology.[2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and analysis.
| Property | Value | Source/Method |
| CAS Number | 70338-96-4 | |
| Molecular Formula | C₁₀H₁₂ClNO | Calculated |
| Molecular Weight | 197.66 g/mol | Calculated |
| IUPAC Name | 3-chloro-4-(cyclopropylmethoxy)aniline | IUPAC Nomenclature |
| Appearance | White to pale yellow solid or liquid | Predicted, based on analogs[4] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water | Predicted, based on structure |
| Melting Point | Not widely reported; estimated >25 °C | Estimation |
| Boiling Point | Not widely reported | Estimation |
| pKa (of conjugate acid) | ~3.5 - 4.0 | Estimated based on substituted anilines |
Expected Spectroscopic Signatures:
-
¹H NMR: Distinct signals for the aromatic protons (three, in the ~6.5-7.0 ppm range), the methylene protons of the ether linkage (-O-CH₂-), the cyclopropyl methine proton (-CH-), and the cyclopropyl methylene protons (-CH₂-). The amine (-NH₂) protons will appear as a broad singlet.
-
¹³C NMR: Signals corresponding to the six aromatic carbons, the ether methylene carbon, and the three carbons of the cyclopropyl ring.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C-O-C stretching of the ether (~1250 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).[5]
-
Mass Spectrometry (MS): A molecular ion peak (M⁺) at m/z ≈ 197, with a characteristic M+2 isotopic peak at ≈199 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.
Synthesis Methodologies: A Tale of Two Routes
The synthesis of 3-chloro-4-(cyclopropylmethoxy)aniline is most effectively achieved via a two-step sequence starting from commercially available precursors. This approach is generally preferred over direct alkylation of an aminophenol due to superior regioselectivity and yield.
Method A: Williamson Ether Synthesis Followed by Nitro-Group Reduction (Preferred Route)
This robust and scalable method is the industry standard for producing substituted anilines of this type.[5][6] It ensures the correct placement of the ether linkage before the sensitive amine functional group is introduced.
Causality of Experimental Choices:
-
Step 1 (Etherification): The reaction begins with 2-chloro-4-nitrophenol. The phenolic proton is acidic and is readily deprotonated by a mild base like potassium carbonate (K₂CO₃). A stronger base (e.g., NaH) is unnecessary and could lead to side reactions. The resulting phenoxide is a potent nucleophile that attacks the electrophilic carbon of (bromomethyl)cyclopropane via an Sₙ2 mechanism. DMF or acetonitrile are ideal polar aprotic solvents that solvate the cation (K⁺) without interfering with the nucleophile.
-
Step 2 (Reduction): The reduction of the nitro group is the critical final step. While various methods exist, reduction with iron powder in the presence of a weak acid like acetic acid or an electrolyte like ammonium chloride is often chosen for its cost-effectiveness, safety, and high functional group tolerance (it will not reduce the aromatic ring or cleave the ether).[5] Catalytic hydrogenation (e.g., H₂ with Pt/C or Pd/C) is an alternative that offers very clean conversion but carries risks of dehalogenation (loss of the chlorine atom) and requires specialized pressure equipment.[7]
Experimental Workflow: Synthesis via Nitro-Intermediate
Caption: Preferred synthetic route for 3-chloro-4-(cyclopropylmethoxy)aniline.
Detailed Protocol (Self-Validating System):
-
Ether Synthesis:
-
To a stirred solution of 2-chloro-4-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add (bromomethyl)cyclopropane (1.1 eq) dropwise at room temperature.
-
Heat the mixture to 70 °C and stir for 4-6 hours.
-
Validation Checkpoint: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting phenol spot should be consumed, and a new, less polar product spot should appear.
-
Upon completion, cool the reaction, pour it into ice water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-chloro-1-(cyclopropylmethoxy)-4-nitrobenzene, which can often be used directly in the next step.
-
-
Nitro Reduction:
-
Suspend the crude nitro-intermediate (1.0 eq) in a 4:1 mixture of ethanol and water.
-
Add ammonium chloride (0.2 eq) and iron powder (3.0-4.0 eq).
-
Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 2-4 hours.
-
Validation Checkpoint: Monitor by TLC. The nitro-intermediate spot should disappear, and a new, more polar spot (the aniline product) should appear. Staining with ninhydrin can help visualize the amine.
-
After cooling, filter the hot solution through a pad of Celite® to remove the iron salts, washing thoroughly with ethanol.
-
Concentrate the filtrate, add water, and basify with aqueous NaHCO₃.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure aniline.
-
Applications in Drug Development
The primary value of 3-chloro-4-(cyclopropylmethoxy)aniline lies in its role as a sophisticated building block for targeted therapeutics, especially in oncology.
Case Study: HER2/EGFR Dual Kinase Inhibitors
The human epidermal growth factor receptor (HER) family of tyrosine kinases, particularly HER2 and EGFR, are well-established drivers of tumor growth in various cancers, including breast and lung cancer.[8][9] A class of highly effective drugs, known as anilinoquinazolines (e.g., Lapatinib), function by competing with ATP for the kinase domain's binding site.[3]
The 3-chloro-4-(substituted)aniline moiety is a quintessential "scaffold" for these inhibitors.[2] It is designed to form critical hydrogen bonds with the "hinge region" of the kinase domain, while the substituents at the 3- and 4-positions project into specific pockets to confer potency and selectivity. The 3-chloro-4-(cyclopropylmethoxy)aniline fragment is analogous to the 3-chloro-4-[(3-fluorobenzyl)oxy]aniline group found in many potent inhibitors, providing the necessary structural and electronic properties for high-affinity binding.[3]
Simplified HER2 Signaling and TKI Inhibition
Caption: Mechanism of action for a Tyrosine Kinase Inhibitor (TKI).
Analytical Quality Control
Ensuring the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system for quality control.
| Technique | Purpose | Expected Outcome |
| HPLC | Purity Assessment | A single major peak with >98% purity under standard reversed-phase conditions. |
| ¹H NMR | Structural Confirmation | Correct chemical shifts, integration values, and splitting patterns for all protons. |
| Mass Spec (MS) | Molecular Weight Confirmation | Correct molecular ion peak (m/z ≈ 197) and isotopic pattern for one chlorine atom. |
| Elemental Analysis | Elemental Composition | Experimental percentages of C, H, Cl, and N within ±0.4% of the theoretical values. |
Safety, Handling, and Toxicology
While a specific Safety Data Sheet (SDS) for CAS 70338-96-4 is not widely available, the toxicological profile can be reliably inferred from data on analogous substituted anilines.[10] Aniline and its derivatives are classified as hazardous compounds and must be handled with appropriate precautions.[6][11]
Primary Hazards:
-
Acute Toxicity: Anilines are toxic if swallowed, inhaled, or absorbed through the skin.[12]
-
Organ Toxicity: The primary target organ is the blood. Anilines are known to cause methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis (bluish skin), fatigue, and dizziness.
-
Carcinogenicity: Aniline is classified by IARC as a Group 2A agent, "probably carcinogenic to humans."[11] Chronic exposure has been linked to spleen and bladder tumors in animal studies.[6][11]
-
Environmental Hazard: Substituted anilines are often toxic to aquatic life.[10]
| Hazard Class | GHS Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301/311/331: Toxic if swallowed, in contact with skin or if inhaled. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |
| Skin Sensitization | H317: May cause an allergic skin reaction. |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects. |
| Carcinogenicity | H350: May cause cancer.[11] |
| Specific Target Organ Toxicity | H372: Causes damage to organs (blood, spleen) through prolonged or repeated exposure. |
| Aquatic Toxicity | H400/410: Very toxic to aquatic life with long lasting effects.[10] |
Handling Recommendations:
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Waste Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-4-(cyclopropylmethoxy)aniline is more than a simple chemical; it is an enabling tool for modern drug discovery. Its carefully considered structure provides a reliable anchor point for constructing highly specific and potent inhibitors of key disease-driving enzymes. Understanding its synthesis, properties, and applications allows medicinal chemists to rationally design and efficiently produce next-generation therapeutics, particularly in the fight against cancer. As with all potent chemical tools, a thorough understanding and implementation of rigorous safety protocols are essential for its responsible use.
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